Cas no 1881406-59-2 (Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate)

Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate structure
1881406-59-2 structure
商品名:Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate
CAS番号:1881406-59-2
MF:C12H22O3
メガワット:214.301284313202
CID:5796129
PubChem ID:165618561

Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate 化学的及び物理的性質

名前と識別子

    • 1881406-59-2
    • methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate
    • EN300-1843729
    • Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate
    • インチ: 1S/C12H22O3/c1-12(2)6-4-9(5-7-12)8-10(13)11(14)15-3/h9-10,13H,4-8H2,1-3H3
    • InChIKey: GKVWEFHYKXBXEY-UHFFFAOYSA-N
    • ほほえんだ: OC(C(=O)OC)CC1CCC(C)(C)CC1

計算された属性

  • せいみつぶんしりょう: 214.15689456g/mol
  • どういたいしつりょう: 214.15689456g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1843729-0.1g
methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate
1881406-59-2
0.1g
$930.0 2023-09-19
Enamine
EN300-1843729-10g
methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate
1881406-59-2
10g
$4545.0 2023-09-19
Enamine
EN300-1843729-0.5g
methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate
1881406-59-2
0.5g
$1014.0 2023-09-19
Enamine
EN300-1843729-2.5g
methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate
1881406-59-2
2.5g
$2071.0 2023-09-19
Enamine
EN300-1843729-1g
methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate
1881406-59-2
1g
$1057.0 2023-09-19
Enamine
EN300-1843729-0.25g
methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate
1881406-59-2
0.25g
$972.0 2023-09-19
Enamine
EN300-1843729-0.05g
methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate
1881406-59-2
0.05g
$888.0 2023-09-19
Enamine
EN300-1843729-5.0g
methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate
1881406-59-2
5g
$3396.0 2023-06-03
Enamine
EN300-1843729-10.0g
methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate
1881406-59-2
10g
$5037.0 2023-06-03
Enamine
EN300-1843729-1.0g
methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate
1881406-59-2
1g
$1172.0 2023-06-03

Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate 関連文献

Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoateに関する追加情報

Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate (CAS No. 1881406-59-2): A Comprehensive Overview

Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate, identified by its CAS number 1881406-59-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various scientific domains. The molecular structure of Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate consists of a hydroxypropanoate ester moiety linked to a bulky 4,4-dimethylcyclohexyl group, which contributes to its distinct chemical properties and reactivity.

The synthesis and characterization of this compound have been subjects of extensive study in recent years. Researchers have been particularly intrigued by its potential role in the development of novel pharmaceutical agents and biochemical intermediates. The presence of both hydroxyl and ester functional groups in the molecule makes it a versatile building block for further chemical modifications and derivatization, which could lead to the creation of more complex and functionalized compounds.

In the realm of pharmaceutical research, Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate has been explored for its potential bioactivity. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymatic pathways, making it a candidate for further investigation as a lead compound in drug discovery. The bulky cyclohexyl group not only influences the solubility and metabolic stability of the compound but also plays a crucial role in determining its interaction with biological targets.

The structural motif of Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate is reminiscent of several natural products and synthetic intermediates that have shown promising pharmacological properties. This similarity has prompted researchers to investigate its potential as a scaffold for designing new molecules with enhanced therapeutic efficacy. The hydroxyl group, in particular, offers a site for hydrogen bonding interactions, which are critical for the binding affinity of many pharmacological agents to their biological targets.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic and pharmacodynamic properties of Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate. Molecular docking studies have revealed that this compound can interact with various protein targets, suggesting multiple potential mechanisms of action. These findings are particularly exciting as they open up new avenues for developing drugs that can modulate multiple biological pathways simultaneously.

The industrial significance of this compound cannot be overstated. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals. The demand for high-quality intermediates like Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate is expected to grow as industries continue to seek innovative solutions for their synthetic challenges.

In conclusion, Methyl 3-(4,4-dimethylcyclohexyl)-2-hydroxypropanoate (CAS No. 1881406-59-2) is a compound with multifaceted applications in chemical research and pharmaceutical development. Its unique structural features and potential bioactivity make it a promising candidate for further investigation. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in the scientific community.

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